![molecular formula C16H12I2N2O4S B13960861 3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530133-22-3](/img/structure/B13960861.png)
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a methoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved using iodine and an oxidizing agent such as nitric acid. The subsequent steps involve the introduction of the methoxybenzoyl group and the carbamothioylamino group through acylation and thiourea reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the carbamothioylamino group to other functional groups.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing groups, while reduction could produce compounds with fewer iodine atoms or modified amine groups.
Aplicaciones Científicas De Investigación
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the methoxybenzoyl and carbamothioylamino groups.
Methyl 3,5-diiodo-2-methoxybenzoate: Contains a methoxy group and iodine atoms but differs in the ester functional group.
3,5-Diiodo-2-methoxyphenylboronic acid: Similar iodine and methoxy groups but includes a boronic acid functional group.
Uniqueness
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of iodine atoms, methoxybenzoyl group, and carbamothioylamino group
Propiedades
Número CAS |
530133-22-3 |
|---|---|
Fórmula molecular |
C16H12I2N2O4S |
Peso molecular |
582.2 g/mol |
Nombre IUPAC |
3,5-diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12I2N2O4S/c1-24-12-5-3-2-4-9(12)14(21)20-16(25)19-13-10(15(22)23)6-8(17)7-11(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
AHKNWZLMTJDNQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


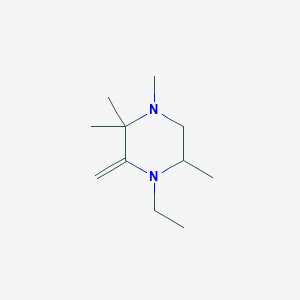
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
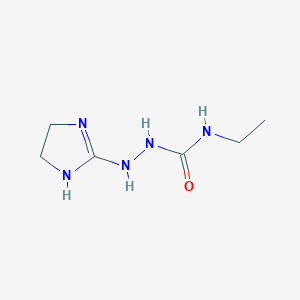
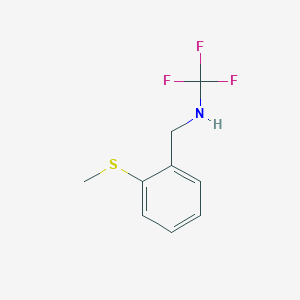

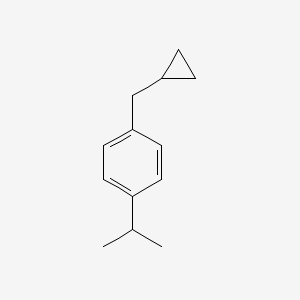
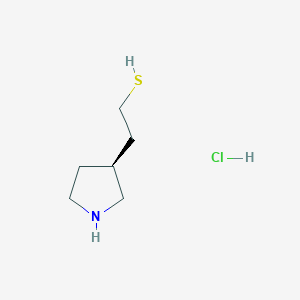
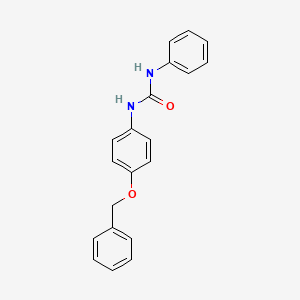



![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
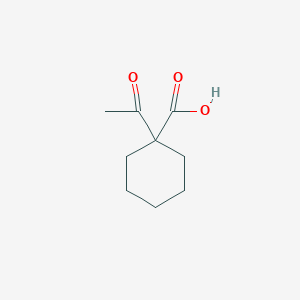
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
